
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HQMMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. HQMMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. The purpose of
科学研究应用
Antimalarial Activity
The quinoline scaffold has a rich history in antimalarial drug development. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their potential to combat malaria. These compounds often interfere with the parasite’s heme detoxification process, disrupting its survival .
Anticancer Properties
Quinoline derivatives have shown promise as anticancer agents. Specifically, compounds related to our target have been investigated for their cytotoxic effects on cancer cells. Their ability to inhibit cell growth, induce apoptosis, and interfere with specific signaling pathways makes them intriguing candidates for further study .
Antibacterial Applications
The quinoline nucleus possesses antibacterial properties. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their ability to inhibit bacterial growth. These compounds may act by disrupting essential cellular processes or targeting specific bacterial enzymes .
Anti-Inflammatory and Analgesic Effects
Quinoline-based compounds have been investigated for their anti-inflammatory and analgesic activities. By modulating inflammatory pathways or interacting with pain receptors, they could potentially offer relief from inflammatory conditions and pain .
Cardiovascular Applications
Some quinoline derivatives exhibit cardiovascular effects. These include vasodilation, antiarrhythmic properties, and potential cardioprotective effects. Researchers have explored their impact on heart function and blood vessels .
Central Nervous System (CNS) Activity
The CNS is another area of interest. Quinoline derivatives may influence neurotransmitter systems, making them relevant for neurological disorders. Investigations have focused on their potential as neuroprotective agents or modulators of neurotransmission .
作用机制
Target of Action
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a quinoline derivative . Quinoline derivatives are known to have a broad range of biological activities and are used in the development of new drugs . They are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Mode of Action
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The interaction of the compound with its targets leads to changes in the bacterial DNA structure, inhibiting its replication and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by quinoline derivatives is the DNA replication pathway in bacteria . By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, these compounds inhibit DNA synthesis, disrupting the normal cellular processes and leading to cell death .
Pharmacokinetics
Quinoline derivatives are generally known for their wide range of biological and pharmacological activities . Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would be crucial in determining their bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, like other quinoline derivatives, is the inhibition of bacterial growth through the disruption of DNA synthesis . This leads to rapid bacterial death, making these compounds effective antimicrobial agents .
Action Environment
The action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, as with other quinoline derivatives, can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms
属性
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-5-7-13-21(17)24(28)26(20-11-3-2-4-12-20)16-19-15-18-10-6-8-14-22(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMNSKZCWHCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)
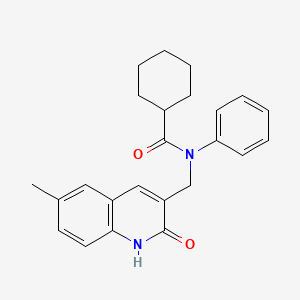



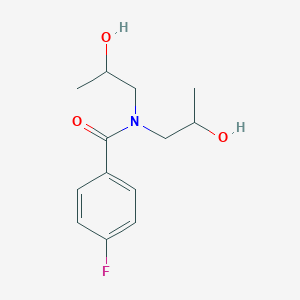


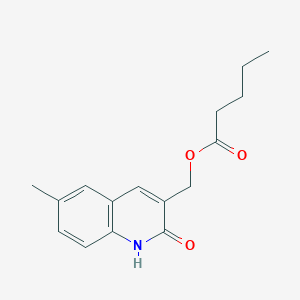
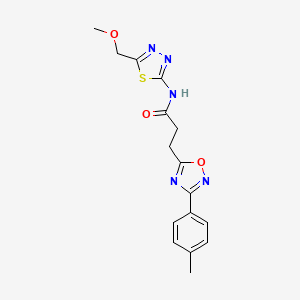
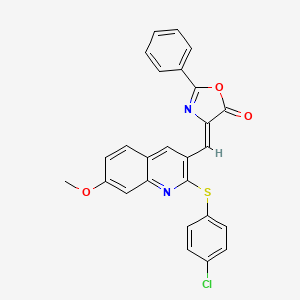
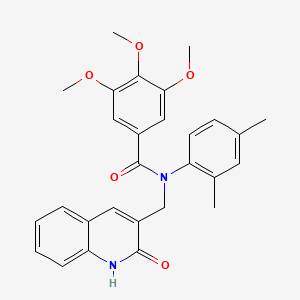
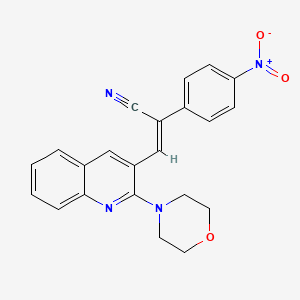
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)